molecular formula C13H14N2O2 B2368977 methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate CAS No. 433321-98-3

methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate

Cat. No.: B2368977
CAS No.: 433321-98-3
M. Wt: 230.267
InChI Key: ZTZGPRGMVPGQSW-UHFFFAOYSA-N
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Description

Methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a benzoate ester group at position 4. It has the molecular formula C13H14N2O2 and a molecular weight of 230.26 g/mol . Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate typically involves the reaction of 3,5-dimethyl-1H-pyrazole with methyl 4-bromobenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the pyrazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ester group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis .

Biological Activity

Methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyrazole moiety, known for its diverse biological properties. The specific substitution pattern on the benzene ring enhances its reactivity and potential interactions with biological targets.

Biological Activities

1. Anticancer Activity

Research indicates that compounds containing pyrazole structures exhibit significant anticancer properties. This compound may inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of mTORC1 Pathway : Studies have shown that related pyrazole compounds can disrupt the mTORC1 signaling pathway, leading to increased autophagy and reduced cell viability in cancer cells. For instance, a study demonstrated that certain pyrazole derivatives reduced mTORC1 activity and increased autophagic flux under nutrient-deprived conditions .
  • Cytotoxicity Against Cancer Cell Lines : Preliminary cytotoxicity assays reveal that this compound exhibits moderate to strong activity against various human cancer cell lines. The IC50 values for related compounds suggest promising anticancer efficacy .

2. Anti-inflammatory Properties

The pyrazole scaffold is recognized for its anti-inflammatory effects. This compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests potential therapeutic applications in treating inflammatory diseases.

3. Antimicrobial Activity

Preliminary investigations suggest that this compound may also possess antimicrobial properties. Pyrazole derivatives have been reported to exhibit activity against various bacteria and fungi, indicating a broad spectrum of potential applications in infectious disease management .

The biological activity of this compound is likely mediated through:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : Its structural components suggest possible interactions with receptors involved in inflammation and cell proliferation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of mTORC1; cytotoxicity against cell lines ,
Anti-inflammatoryModulation of cytokine production,
AntimicrobialActivity against bacteria and fungi ,

Case Study: Anticancer Efficacy

In a notable study, this compound was tested against several human cancer cell lines (e.g., A549 lung cancer cells). The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, correlating with increased autophagic activity and decreased mTORC1 signaling .

Properties

IUPAC Name

methyl 4-(3,5-dimethylpyrazol-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-9-8-10(2)15(14-9)12-6-4-11(5-7-12)13(16)17-3/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZGPRGMVPGQSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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